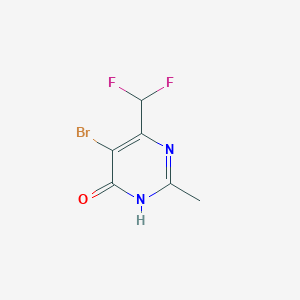

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one

Description

Properties

Molecular Formula |

C6H5BrF2N2O |

|---|---|

Molecular Weight |

239.02 g/mol |

IUPAC Name |

5-bromo-4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H5BrF2N2O/c1-2-10-4(5(8)9)3(7)6(12)11-2/h5H,1H3,(H,10,11,12) |

InChI Key |

OUOQJGYXTZWYSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoromethyl group. One common method involves the reaction of 2-methylpyrimidin-4(3H)-one with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position. The difluoromethyl group can then be introduced using a difluoromethylating agent under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. For example, the compound may inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, the difluoromethyl group can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one with related compounds:

Key Observations:

- Steric Effects : The 2-methyl group in the target compound reduces rotational freedom, which may improve target selectivity compared to bulkier substituents like phenyl in 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one .

Critical Analysis of Structural Modifications

- Solubility Challenges : Bromine and fluorine substituents increase hydrophobicity, necessitating formulation optimization for bioavailability.

- Regioselectivity: Competing reactions during halogenation (e.g., bromine vs. chlorine substitution) require precise control, as seen in the synthesis of 5-bromo-6-chloro-4(3H)-pyrimidinone .

Biological Activity

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is , with a molecular weight of approximately 236.04 g/mol. The presence of the difluoromethyl group enhances both lipophilicity and reactivity, which are critical for its biological activity.

Biological Activity

1. Anti-inflammatory Activity

Research indicates that 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one exhibits significant anti-inflammatory properties. Preliminary studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

- IC50 Values: The half-maximal inhibitory concentration (IC50) values for some derivatives suggest promising potency against these enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action: The bromine atom's nucleophilic characteristics may facilitate interactions with cellular targets, leading to altered signaling pathways associated with cancer progression.

Synthesis Methods

The synthesis of 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one can be achieved through several methodologies, including:

- Nucleophilic Substitution Reactions: Utilizing suitable precursors to introduce the difluoromethyl group.

- Cyclization Reactions: Forming the pyrimidine core through condensation reactions involving appropriate aldehydes or ketones.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-6-(trifluoromethyl)-pyrimidin-4(3H)-one | Similar pyrimidine core with trifluoromethyl group | Potential antitumor activity |

| 5-Iodo-6-(difluoromethyl)-pyrimidin-4(3H)-one | Iodine substitution instead of bromine | Enhanced lipophilicity |

| 5-Bromo-6-(methyl)-pyrimidin-4(3H)-one | Methyl group instead of difluoromethyl | Reduced anti-inflammatory potency |

These compounds highlight the diversity within pyrimidine derivatives and their potential applications in drug development.

Case Studies

Several studies have documented the biological effects of 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one:

- In Vitro Studies: A study demonstrated that the compound inhibited COX enzymes effectively, leading to reduced inflammatory markers in cell cultures.

- In Vivo Studies: Animal models treated with this compound showed significant reductions in inflammation-related symptoms compared to controls, supporting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for introducing bromo and difluoromethyl groups into the pyrimidinone scaffold?

The synthesis of substituted pyrimidinones often involves halogenation and functionalization steps. For bromination, phosphoryl chloride (POCl₃) is commonly used under reflux conditions (e.g., 100°C for 1 hour) to activate the pyrimidinone ring, followed by bromine or brominating agents . The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating reagents (e.g., ClCF₂H) or through radical-mediated pathways. Post-reaction workup typically includes extraction with dichloromethane and purification via column chromatography .

Q. How can structural characterization be reliably performed for this compound?

- NMR Spectroscopy : Key signals include the pyrimidinone carbonyl (δ ~160-170 ppm in ¹³C NMR) and the difluoromethyl group (split into a doublet of quartets in ¹H NMR due to coupling with two fluorine atoms). For example, analogous compounds show distinct aromatic proton signals at δ 6.7–7.5 ppm .

- X-ray Crystallography : Use programs like SHELXL for refinement. Challenges include resolving disorder in the difluoromethyl group; anisotropic displacement parameters and restraints may improve model accuracy .

Q. What purification strategies are effective for isolating this compound?

Liquid-liquid extraction (e.g., dichloromethane/water) followed by drying over anhydrous Na₂SO₄ is standard. For persistent impurities, recrystallization from ethanol or acetonitrile is recommended. Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. What biological targets are associated with structurally related pyrimidinone derivatives?

Pyrimidinones with halogen and fluorinated substituents have shown activity as PTPN11 (SHP2) inhibitors , particularly in oncology. For example, analogs with dichlorophenyl and spirocyclic amine groups exhibit IC₅₀ values as low as 3 nM against mutant SHP2 enzymes. This suggests potential for modulating Ras/MAPK signaling pathways in cancer .

Q. How does the difluoromethyl group influence pharmacokinetic properties?

The CF₂H group enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also reduces basicity of adjacent amines, improving membrane permeability. Comparative studies show CF₂H-containing compounds exhibit 2–3× higher bioavailability than non-fluorinated analogs .

Q. How should researchers address discrepancies in crystallographic or spectral data?

- Crystallography : If SHELXL refinement yields high R-factors (>10%), check for twinning or disorder. Apply restraints to CF₂H group geometry and use the SQUEEZE algorithm to model solvent regions .

- NMR : Overlapping signals (e.g., aromatic protons) can be resolved via 2D experiments (COSY, HSQC). For ¹⁹F NMR, reference external CFCl₃ to confirm chemical shifts .

Q. What strategies improve regioselectivity in substitution reactions on the pyrimidinone core?

Regioselectivity is influenced by electronic and steric factors. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.